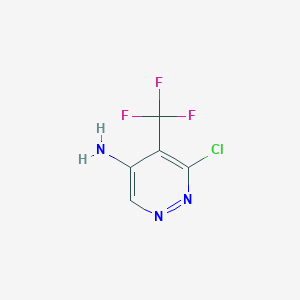
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine is a chemical compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-(trifluoromethyl)-4-pyridazinamine typically involves the introduction of the chloro and trifluoromethyl groups onto the pyridazine ring. One common method involves the reaction of 4-chloro-3-nitropyridazine with trifluoromethylating agents under specific conditions to yield the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
化学反応の分析
Types of Reactions
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyridazine ring.
Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyridazine ring.
科学的研究の応用
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 6-Chloro-5-(trifluoromethyl)-4-pyridazinamine involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate biological processes, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
3-Chloro-5-(trifluoromethyl)pyridazine: Similar structure with the chloro group at a different position.
6-Chloro-4-(trifluoromethyl)pyridazine: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
6-Chloro-5-(trifluoromethyl)-4-pyridazinamine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridazine ring. This unique arrangement can result in distinct chemical properties and biological activities compared to other similar compounds.
特性
分子式 |
C5H3ClF3N3 |
|---|---|
分子量 |
197.54 g/mol |
IUPAC名 |
6-chloro-5-(trifluoromethyl)pyridazin-4-amine |
InChI |
InChI=1S/C5H3ClF3N3/c6-4-3(5(7,8)9)2(10)1-11-12-4/h1H,(H2,10,12) |
InChIキー |
ATXSUUWJJVQZMV-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(N=N1)Cl)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















